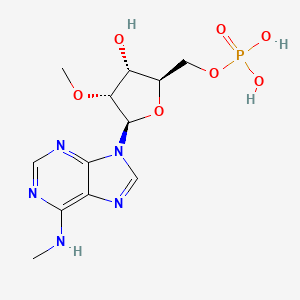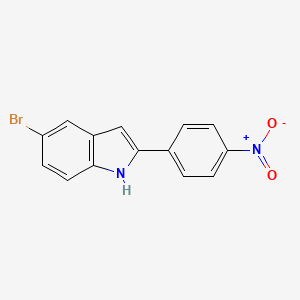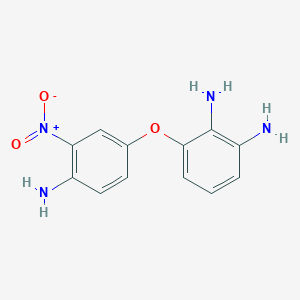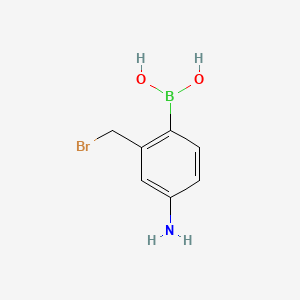
2'-O-Methyl-N6-methyladenosine 5'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,2’-Dimethyladenosine 5’-Monophosphate is a modified nucleotide with the molecular formula C12H18N5O7P and a molecular weight of 375.27 g/mol . This compound is a derivative of adenosine monophosphate, where methyl groups are attached to the 6th and 2’ positions of the adenosine moiety. It is often used in biochemical research due to its unique structural properties and biological activities.
Vorbereitungsmethoden
The synthesis of 6,2’-Dimethyladenosine 5’-Monophosphate typically involves the methylation of adenosine monophosphate. The reaction conditions often require the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate . The reaction is carried out under controlled temperature and pH conditions to ensure selective methylation at the desired positions.
Industrial production methods may involve more scalable processes, including the use of automated synthesizers and high-throughput purification techniques to obtain the compound in large quantities with high purity.
Analyse Chemischer Reaktionen
6,2’-Dimethyladenosine 5’-Monophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6,2’-Dimethyladenosine 5’-Monophosphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6,2’-Dimethyladenosine 5’-Monophosphate involves its incorporation into RNA molecules, where it can influence RNA stability, splicing, and translation . The methyl groups at the 6th and 2’ positions play a crucial role in modulating the interactions between RNA and various proteins, including RNA-binding proteins and enzymes involved in RNA processing . This modification can affect the overall gene expression profile and cellular functions.
Vergleich Mit ähnlichen Verbindungen
6,2’-Dimethyladenosine 5’-Monophosphate is unique due to its specific methylation pattern, which distinguishes it from other similar compounds such as:
N6-Methyladenosine 5’-Monophosphate: This compound has a methyl group at the 6th position but lacks the 2’ methylation.
N6,N6-Dimethyladenosine 5’-Monophosphate: This compound has two methyl groups at the 6th position but no methylation at the 2’ position.
The unique methylation pattern of 6,2’-Dimethyladenosine 5’-Monophosphate provides distinct biochemical properties and biological activities, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C12H18N5O7P |
|---|---|
Molekulargewicht |
375.27 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-3-hydroxy-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H18N5O7P/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(22-2)8(18)6(24-12)3-23-25(19,20)21/h4-6,8-9,12,18H,3H2,1-2H3,(H,13,14,15)(H2,19,20,21)/t6-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
RCPFPDICXYXAPF-WOUKDFQISA-N |
Isomerische SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)OC |
Kanonische SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2R,3R,5R,11R,12S,16S)-2,3,5,16-tetramethyl-9-methylidene-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-ene-6,15-dione](/img/structure/B13865237.png)
![(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-6-ethyl-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13865238.png)





![propyl N-[3-[[1-(1-methylpyrazol-4-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13865281.png)
![3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B13865285.png)
![[2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine](/img/structure/B13865293.png)


![(BetaR)-Beta-[[[(1S)-1-[[[(1S)-2-Methoxy-1-phenylethyl]amino]carbonyl]-2,2-dimethylpropyl]amino]carbonyl]-2-methyl-[1,1'-biphenyl]-4-hexanoic Acid; (R)-3-(((S)-1-(((S)-2-Methoxy-1-phenylethyl)amino)-4,4-dimethyl-1-oxopentan-2-yl)carbamoyl)-6-(2-methyl-[1,1'-biphenyl]-4-yl)hexanoic Acid](/img/structure/B13865304.png)
